Cas no 1983903-87-2 (4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid)

4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a fluorinated carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group. Its unique structure, combining a trifluoromethyl group and a sterically hindered tertiary carbon, makes it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated peptides or bioactive compounds. The Boc group enhances stability during reactions, while the trifluoromethyl moiety can influence lipophilicity and metabolic resistance. This compound is suitable for applications in medicinal chemistry and agrochemical research, where precise control over steric and electronic properties is critical. Its high purity and well-defined reactivity profile ensure consistent performance in complex synthetic pathways.
4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid structure
1983903-87-2 structure
Product Name:4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
CAS No:1983903-87-2
MF:C10H16F3NO4
MW:271.233553886414
CID:5254468
Update Time:2025-05-28

4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-methylbutanoic acid
    • 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4,4-trifluoro-3-methyl-
    • Inchi: 1S/C10H16F3NO4/c1-8(2,3)18-7(17)14-9(4,5-6(15)16)10(11,12)13/h5H2,1-4H3,(H,14,17)(H,15,16)
    • InChI Key: KYQMJMOJZYNGTJ-UHFFFAOYSA-N
    • SMILES: FC(C(C)(CC(=O)O)NC(=O)OC(C)(C)C)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 335
  • XLogP3: 1.8
  • Topological Polar Surface Area: 75.6

4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Pricemore >>

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Additional information on 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Recent Advances in the Study of 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid (CAS: 1983903-87-2)

The compound 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid (CAS: 1983903-87-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and tert-butoxycarbonyl (Boc) protected amino groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of enzyme inhibition and drug development.

One of the key areas of research involves the role of this compound as a building block in the synthesis of more complex pharmaceutical agents. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for drug design. Recent publications have highlighted its utility in the development of protease inhibitors, where its structural features contribute to high binding affinity and selectivity. For instance, a 2023 study demonstrated its efficacy in inhibiting specific serine proteases involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases.

Another significant advancement is the exploration of its pharmacokinetic properties. Researchers have employed advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary results indicate favorable oral bioavailability and minimal off-target effects, which are critical for its progression into clinical trials. Additionally, computational modeling studies have provided insights into its interaction with biological targets, further validating its therapeutic potential.

In the context of synthetic chemistry, recent efforts have focused on optimizing the production of 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. Novel catalytic methods have been developed to improve yield and reduce environmental impact. For example, a 2024 study reported a green chemistry approach using biocatalysts, which not only enhanced efficiency but also aligned with sustainable practices. These advancements are expected to facilitate large-scale production and broader application of this compound in drug discovery pipelines.

Looking ahead, the compound's versatility and unique chemical properties position it as a valuable tool in medicinal chemistry. Ongoing research aims to explore its potential in other therapeutic areas, such as oncology and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its translation from bench to bedside. As the body of evidence grows, 4,4,4-Trifluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid may soon emerge as a cornerstone in the development of next-generation therapeutics.

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